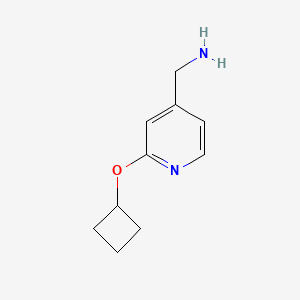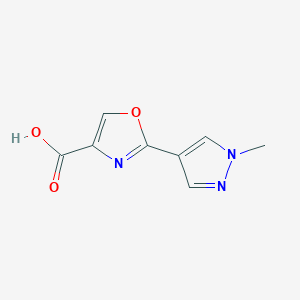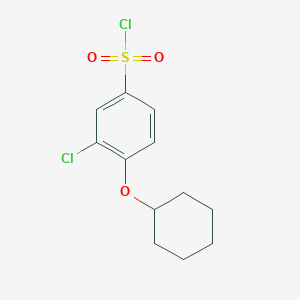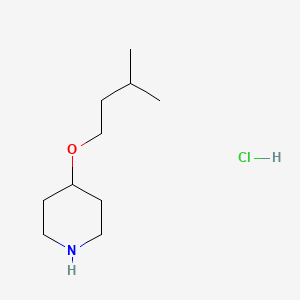
4-(异戊氧基)哌啶盐酸盐
描述
4-(Isopentyloxy)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H21NO HCl and a molecular weight of 207.74 .
Molecular Structure Analysis
The molecular structure of 4-(Isopentyloxy)piperidine hydrochloride consists of a piperidine ring with an isopentyloxy group attached .科学研究应用
抗癌剂
4-(异戊氧基)哌啶盐酸盐:可能具有作为抗癌剂的潜在应用。 哌啶衍生物已被研究用于对抗各种癌症,如乳腺癌、前列腺癌、结肠癌、肺癌和卵巢癌 . 它们可以单独使用或与其他药物联合使用来调节对癌症发生至关重要的关键信号通路,包括 STAT-3、NF-κB、PI3k/Aκt 等 . 这些化合物导致抑制细胞迁移并有助于细胞周期停滞以抑制癌细胞的存活率。
药物合成
该化合物在药物合成中具有重要意义。 哌啶结构因其药理特性而对合成具有相当意义的药物负责 . 哌啶部分是许多治疗剂中常见的结构,其衍生物被合成用于各种药物应用。
生物增强剂
像4-(异戊氧基)哌啶盐酸盐这样的哌啶衍生物可以作为生物增强剂。 它们可以通过改善药物跨膜的生物利用度来刺激药物分子在不同途径中的活性。 这种增强作用通过构象相互作用提高了药物的效果,并起到了药物受体的作用 .
抗炎活性
该化合物可能表现出抗炎活性。 哌啶衍生物与健康益处相关,特别是针对慢性疾病,例如胰岛素抵抗的降低和肝脂肪变性的纠正 . 这些特性表明4-(异戊氧基)哌啶盐酸盐可用于治疗炎症性疾病。
合成试剂
4-(异戊氧基)哌啶盐酸盐:可用作合成各种化合物的试剂。 例如,它可以参与喹啉硒化合物、外周血清素 5-HT3 受体配体和邻苯二甲酰嗪酮衍生物作为局部活性磷酸二酯酶 4 抑制剂的合成 .
哌啶衍生物研究
该化合物在哌啶衍生物的研究中也很重要。 最近的科学文献集中于导致各种哌啶衍生物形成的分子内和分子间反应,这些反应对于开发新药物至关重要 .
安全和危害
作用机制
Target of Action
Piperidine and its derivatives are known to interact with various targets in the body. For instance, they have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Akt etc. which are involved in cancer progression . It’s also known to induce apoptosis through a caspase-dependent pathway .
Biochemical Pathways
Piperidine and its derivatives can affect various biochemical pathways. For example, they have been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are involved in cancer progression .
Result of Action
The molecular and cellular effects of piperidine and its derivatives can vary depending on the specific compound and the biological context. For instance, they have been found to have anticancer effects, and can induce apoptosis in cancer cells .
生化分析
Biochemical Properties
4-(Isopentyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 4-(Isopentyloxy)piperidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(Isopentyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Isopentyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isopentyloxy)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopentyloxy)piperidine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Isopentyloxy)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-(Isopentyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, it can influence the production and degradation of other metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Isopentyloxy)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
4-(Isopentyloxy)piperidine hydrochloride is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is important for the compound’s role in biochemical reactions and its overall impact on cellular function.
属性
IUPAC Name |
4-(3-methylbutoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMOQRCTBDWJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






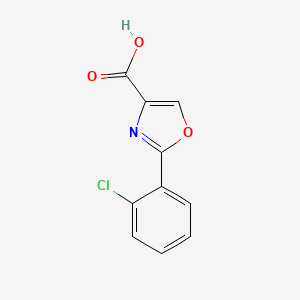




![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
